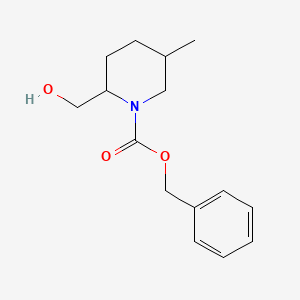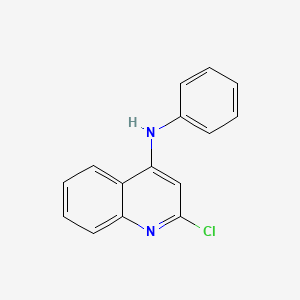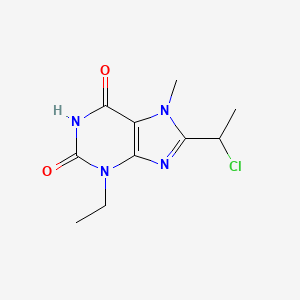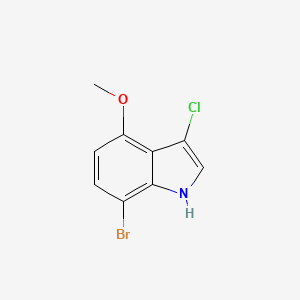
Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate typically involves the reaction of benzyl alcohol with 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylic acid. This reaction can be catalyzed by various reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to form the ester bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the ester functional group to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl 2-(formyl)-5-methylpiperidine-1-carboxylate or benzyl 2-(carboxyl)-5-methylpiperidine-1-carboxylate.
Reduction: Formation of benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications
Mécanisme D'action
The mechanism of action of Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine moiety is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme. This interaction involves key amino acid residues such as tryptophan and phenylalanine, which facilitate the binding and inhibition process .
Comparaison Avec Des Composés Similaires
- Benzyl 2-(hydroxymethyl)-piperidine-1-carboxylate
- Benzyl 2-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
- Benzyl 2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate
Uniqueness: Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate is unique due to the specific positioning of the methyl group at the 5-position of the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)16(9-12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3 |
Clé InChI |
XVWKRDABUWHVOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)





![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)

![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
![1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15065882.png)
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)


